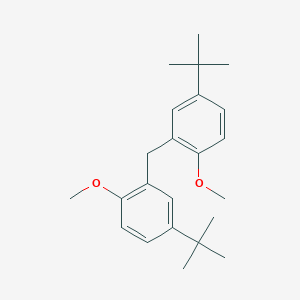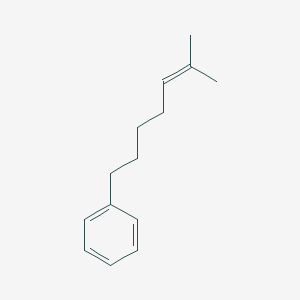
Benzene, (6-methyl-5-heptenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (6-methyl-5-heptenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with 6-methyl-5-heptenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of Benzene, (6-methyl-5-heptenyl)- may involve the catalytic hydrogenation of corresponding alkenes or the use of advanced techniques like continuous flow reactors to optimize yield and purity. The choice of method depends on the desired scale and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, (6-methyl-5-heptenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Catalytic hydrogenation can reduce the double bond in the heptenyl chain.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfuric acid (H2SO4) for sulfonation; halogen carriers like FeBr3 or AlCl3 for halogenation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene, sulfonic acids, and halogenated benzenes.
Applications De Recherche Scientifique
Benzene, (6-methyl-5-heptenyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, (6-methyl-5-heptenyl)- involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The benzene ring undergoes electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Oxidation-Reduction: The heptenyl chain can participate in oxidation-reduction reactions, altering the compound’s chemical properties and reactivity.
Comparaison Avec Des Composés Similaires
Toluene: Benzene with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Cumene: Benzene with an isopropyl group.
Uniqueness: Benzene, (6-methyl-5-heptenyl)- is unique due to its extended alkyl chain with a double bond, which imparts distinct chemical and physical properties compared to simpler benzene derivatives
Propriétés
Numéro CAS |
92298-90-3 |
|---|---|
Formule moléculaire |
C14H20 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
6-methylhept-5-enylbenzene |
InChI |
InChI=1S/C14H20/c1-13(2)9-5-3-6-10-14-11-7-4-8-12-14/h4,7-9,11-12H,3,5-6,10H2,1-2H3 |
Clé InChI |
LJFPAJPILKRWOW-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCCCC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



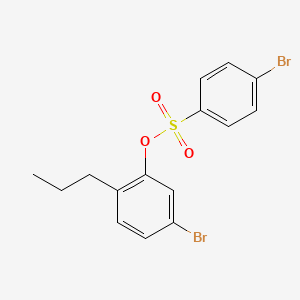
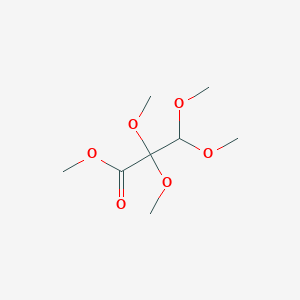
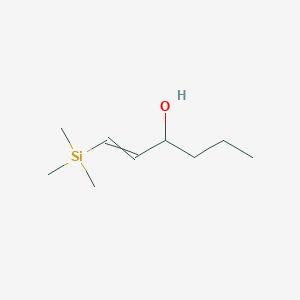

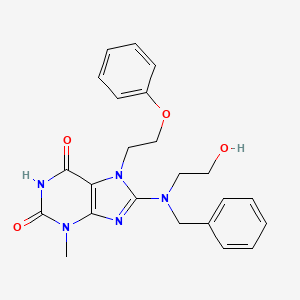
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

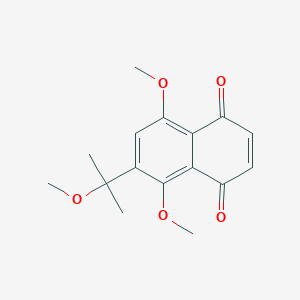

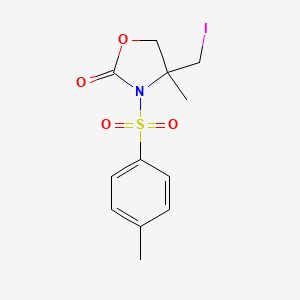
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
